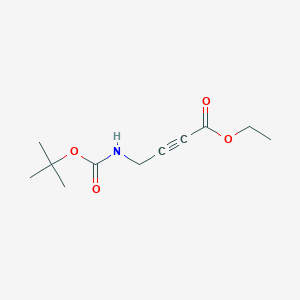
Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant studies highlighting its efficacy, particularly as an antibiotic potentiator.
Chemical Structure and Properties
This compound has a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of approximately 227.28 g/mol. The presence of the tert-butoxycarbonyl (Boc) group plays a crucial role in stabilizing the amino functionality, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Boc-protected amino acid : The initial step involves protecting the amino group with a Boc group.
- Alkyne formation : The compound is then reacted with suitable reagents to introduce the but-2-ynoate moiety.
- Purification : The final product is purified using techniques such as column chromatography to yield high purity.
This multi-step synthesis allows for scalable production, which is essential for further biological testing.
Antibiotic Potentiation
Recent studies have indicated that this compound exhibits significant potential as an antibiotic potentiator. It enhances the efficacy of existing antibiotics against resistant bacterial strains by interacting with specific molecular targets within bacterial cells. This interaction may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to improved therapeutic outcomes in antibiotic treatments .
While the precise mechanism of action remains under investigation, preliminary data suggest that this compound may function by:
- Inhibiting bacterial enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disrupting metabolic pathways : It may interfere with metabolic processes critical for bacterial survival.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antibiotic Resistance : A study demonstrated that when combined with standard antibiotics, this compound significantly reduced the minimum inhibitory concentration (MIC) required to inhibit resistant bacterial strains, suggesting its role in overcoming antibiotic resistance.
- In Vitro Assays : In vitro assays showed that this compound effectively increased the susceptibility of resistant strains to antibiotics like penicillin and ampicillin. The observed potentiation effect was statistically significant (p < 0.05), indicating a robust interaction .
- Stability Studies : Stability assays conducted in BALB/c mouse plasma indicated that the compound has a half-life of approximately 215 minutes, suggesting good stability in biological systems which is advantageous for therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Mthis compound | Methyl group instead of ethyl | Antibiotic potentiator |
| Ethyl 4-(N-Boc-amino)-3-oxobutanoate | Different carbon skeleton | Anticancer properties |
Properties
CAS No. |
741281-57-2 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate |
InChI |
InChI=1S/C11H17NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5,8H2,1-4H3,(H,12,14) |
InChI Key |
JXCKLJCNOBDJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















